Technical Guide: Physicochemical Characterization of Sodium 2-Aminoacetate Hydrate
Technical Guide: Physicochemical Characterization of Sodium 2-Aminoacetate Hydrate
Topic: Physicochemical Properties of Sodium 2-Aminoacetate Hydrate (Sodium Glycinate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Sodium 2-aminoacetate (Sodium Glycinate), commonly encountered as a hydrate, represents a critical class of amino acid salts with extensive utility in pharmaceutical formulation, chemical synthesis, and industrial gas treatment.[1] As the sodium salt of glycine (the simplest stable amino acid), it combines high water solubility with significant buffering capacity in the alkaline range (pH 8.5–10.5). This guide provides a rigorous examination of its solid-state properties, solution thermodynamics, and thermal stability, offering actionable protocols for its synthesis and application in drug development.
Chemical Identity & Nomenclature
Accurate identification is prerequisite to experimental reproducibility.[1] Sodium glycinate exists in equilibrium between its anhydrous and hydrated forms depending on environmental humidity.[1]
| Parameter | Data |
| IUPAC Name | Sodium 2-aminoacetate |
| Common Name | Sodium Glycinate (Monohydrate) |
| CAS Number | 6000-44-8 (General/Anhydrous) |
| Molecular Formula | C₂H₄NNaO₂ (Anhydrous) | C₂H₄NNaO₂[2][3][4][5][6][7][8][9][10] · H₂O (Monohydrate) |
| Molecular Weight | 97.05 g/mol (Anhydrous) | 115.06 g/mol (Monohydrate) |
| SMILES | [Na+].NCC([O-])=O |
| Appearance | White, crystalline, hygroscopic powder |
Physicochemical Characterization
Solid-State Properties
Sodium glycinate crystallizes in a monoclinic crystal system.[1][11][12] The lattice structure is stabilized by ionic interactions between the sodium cation and the carboxylate group of the glycinate anion, alongside hydrogen bonding networks involving the amine group and water of crystallization (in the hydrate form).
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Hygroscopicity: The compound is significantly hygroscopic.[1] Exposure to ambient moisture leads to the formation of the monohydrate and potentially deliquescence at high relative humidity (>60% RH).
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Crystal Habit: Typically forms prisms or plates upon recrystallization from ethanol/water mixtures.[1]
Thermal Analysis (TGA & DSC)
Thermal stability is a defining characteristic for processing conditions.[1] The decomposition profile is multi-stage:
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Dehydration (Hydrate form): Endothermic event typically observed between 100°C – 150°C , corresponding to the loss of the water of crystallization.
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Melting/Decomposition: The anhydrous salt exhibits a melting transition with concurrent decomposition at approximately 236°C – 290°C (heating rate dependent).[1]
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Degradation: Above 300°C, the organic matrix degrades, releasing CO₂, NH₃, and leaving a residue of Sodium Carbonate (Na₂CO₃).
Solution Chemistry & Solubility
Sodium glycinate is highly soluble in water due to its ionic nature and the high polarity of the glycinate zwitterion.
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Solubility (Water): > 30 g/100 mL at 25°C.[1]
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Solubility (Organic Solvents): Sparingly soluble in ethanol; insoluble in non-polar solvents (ether, hexane).[1]
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pH Profile: A 1% (w/v) aqueous solution yields a pH of approximately 8.5 – 9.5 .[1]
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Buffering Capacity: It forms an effective buffer system in the pH 9.0 – 10.5 range, utilized to stabilize alkaline-labile active pharmaceutical ingredients (APIs).[1]
Applications in Drug Development & Industry
Pharmaceutical Excipient
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Disintegrant/Solubilizer: Used in oral solid dosage forms to enhance the dissolution rate of poorly soluble acidic drugs via salt formation in situ.
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Buffering Agent: Critical in parenteral formulations requiring an alkaline pH to prevent precipitation of the active moiety.
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Chelation: The amine and carboxylate groups can chelate trace metal ions, acting as a secondary stabilizer against oxidation.
CO₂ Capture (Industrial)
Sodium glycinate solutions are employed as "green" absorbents for carbon dioxide.[1] The amine group reacts with CO₂ to form a carbamate, a reversible reaction that allows for solvent regeneration.
Visualizations & Logic Pathways
Figure 1: Synthesis and Dissociation Pathway
This diagram illustrates the chemical transformation from Glycine to Sodium Glycinate and its equilibrium behavior in aqueous solution.
Caption: Stoichiometric conversion of Glycine to Sodium Glycinate and subsequent ionic dissociation in aqueous media.
Figure 2: Pharmaceutical Mechanism of Action
This diagram details how Sodium Glycinate functions within a drug formulation to enhance stability and solubility.[1]
Caption: Mechanism of Sodium Glycinate as a functional excipient: pH buffering facilitates in-situ salt formation of acidic drugs, while chelation improves chemical stability.
Experimental Protocols
Protocol A: Laboratory Synthesis & Purification
Objective: To synthesize high-purity Sodium Glycinate Monohydrate for analytical characterization.
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Stoichiometric Mixing: Dissolve 75.07 g (1.0 mol) of Glycine (USP Grade) in 200 mL of deionized water.
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Neutralization: Slowly add 40.0 g (1.0 mol) of Sodium Hydroxide pellets (or equivalent 50% w/w solution) to the glycine slurry under constant stirring.
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Clarification: Once dissolved, filter the solution through a 0.45 µm membrane to remove particulates.
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Crystallization: Concentrate the solution via rotary evaporation at 50°C until a thick syrup forms. Add 500 mL of absolute ethanol to induce precipitation.
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Isolation: Filter the white precipitate under vacuum. Wash twice with cold ethanol.[1]
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Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. (Higher temperatures may dehydrate the product).[1]
Protocol B: Preparation of Glycine-NaOH Buffer (pH 10.0)
Objective: To prepare a standard biological buffer for enzymatic assays.
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Stock Solution A (Glycine): Prepare a 0.2 M solution by dissolving 1.50 g of Glycine in 100 mL of DI water.
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Stock Solution B (NaOH): Prepare a 0.2 M solution by dissolving 0.80 g of NaOH in 100 mL of DI water.
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Titration: To 50 mL of Stock Solution A, slowly add Stock Solution B while monitoring with a calibrated pH meter until pH 10.0 is reached (approx. 8-10 mL required).
-
Final Adjustment: Dilute to a final volume of 200 mL with DI water to achieve a 0.05 M effective concentration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4684308, Sodium Glycinate.[1] Retrieved from [Link][1]
-
American Chemical Society (2009). Physical Properties of Aqueous Sodium Glycinate Solution as an Absorbent for Carbon Dioxide Removal.[1] Journal of Chemical & Engineering Data.[1] Retrieved from [Link]
Sources
- 1. Sodium aminoacetate--water (1/1/1) | C2H6NNaO3 | CID 23671208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Buy Sodium glycinate | 6000-44-8 [smolecule.com]
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